molecular formula C18H25N2O4P B11397220 Diethyl [2-phenyl-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate

Diethyl [2-phenyl-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11397220
M. Wt: 364.4 g/mol
InChI Key: FVLDPWFDIFFOLU-UHFFFAOYSA-N
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Description

Diethyl [2-phenyl-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound that features a phosphonate group, an oxazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [2-phenyl-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate typically involves the formation of the oxazole ring followed by the introduction of the phosphonate group. One common method involves the reaction of a phenyl-substituted oxazole with diethyl phosphite in the presence of a base. The reaction is usually carried out in an organic solvent such as toluene at elevated temperatures (around 60°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-phenyl-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or oxazole moieties are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted oxazole or piperidine derivatives.

Scientific Research Applications

Diethyl [2-phenyl-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl [2-phenyl-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets. The oxazole ring and piperidine moiety can interact with enzymes or receptors, leading to modulation of their activity. The phosphonate group can also participate in binding interactions, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

    Diethyl [2-phenyl-5-(morpholin-1-yl)-1,3-oxazol-4-yl]phosphonate: Similar structure but with a morpholine ring instead of piperidine.

    Diethyl [2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazol-4-yl]phosphonate: Similar structure but with a pyrrolidine ring instead of piperidine.

Uniqueness

Diethyl [2-phenyl-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate is unique due to the presence of the piperidine ring, which can enhance its binding affinity and specificity towards certain biological targets. This makes it a valuable compound in drug design and other applications .

Properties

Molecular Formula

C18H25N2O4P

Molecular Weight

364.4 g/mol

IUPAC Name

4-diethoxyphosphoryl-2-phenyl-5-piperidin-1-yl-1,3-oxazole

InChI

InChI=1S/C18H25N2O4P/c1-3-22-25(21,23-4-2)17-18(20-13-9-6-10-14-20)24-16(19-17)15-11-7-5-8-12-15/h5,7-8,11-12H,3-4,6,9-10,13-14H2,1-2H3

InChI Key

FVLDPWFDIFFOLU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=CC=C2)N3CCCCC3)OCC

Origin of Product

United States

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